2-(Oxolan-2-yl)pyrrolidine

Lipophilicity Drug-likeness Permeability

For FBDD and CNS drug discovery programs where conformational control is critical: 2-(Oxolan-2-yl)pyrrolidine’s single rotatable bond, low TPSA (21.3 Ų), and balanced XLogP3-AA (0.8) make it a superior rigid scaffold vs. more flexible methylene-bridged analogs. Its saturated oxolane ring offers improved metabolic stability over the aromatic furan analog. Ideal for chiral ligand design and solubilizing moiety incorporation.

Molecular Formula C8H15NO
Molecular Weight 141.214
CAS No. 383127-91-1
Cat. No. B2800310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Oxolan-2-yl)pyrrolidine
CAS383127-91-1
Molecular FormulaC8H15NO
Molecular Weight141.214
Structural Identifiers
SMILESC1CC(NC1)C2CCCO2
InChIInChI=1S/C8H15NO/c1-3-7(9-5-1)8-4-2-6-10-8/h7-9H,1-6H2
InChIKeyYBVFSMCQBPGSSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Oxolan-2-yl)pyrrolidine (CAS 383127-91-1): Core Physicochemical and Structural Baseline for Procurement


2-(Oxolan-2-yl)pyrrolidine (also known as 2-(tetrahydro-2-furanyl)pyrrolidine) is a heterocyclic building block comprising a saturated pyrrolidine ring directly linked to a tetrahydrofuran (oxolane) moiety [1]. Its computed molecular weight is 141.21 g/mol, with a calculated XLogP3-AA of 0.8, a topological polar surface area (TPSA) of 21.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and a single rotatable bond [1]. These physicochemical parameters define its baseline behavior in solubility, permeability, and molecular recognition, forming the foundation for its selection as a scaffold in medicinal chemistry and asymmetric catalysis research.

Why 2-(Oxolan-2-yl)pyrrolidine Cannot Be Interchanged with Closely Related Pyrrolidine or Furan Analogs in Rigorous Research


Generic substitution of 2-(oxolan-2-yl)pyrrolidine with structurally similar compounds—such as its aromatic furan analog (2-(furan-2-yl)pyrrolidine) or its methylene-bridged congener (2-(oxolan-2-ylmethyl)pyrrolidine)—is scientifically unsound due to quantifiable differences in key molecular descriptors that directly impact solubility, permeability, and conformational rigidity [1]. The saturated oxolane ring in the target compound confers a distinct balance of lipophilicity (XLogP3-AA = 0.8) and polar surface area (TPSA = 21.3 Ų) relative to its aromatic counterpart, which exhibits higher aromaticity and altered electronic distribution . Furthermore, the direct linkage between the two heterocycles in 2-(oxolan-2-yl)pyrrolidine restricts conformational freedom to a single rotatable bond, a feature that is altered by the insertion of a methylene spacer in the analog, which introduces an additional degree of rotational freedom and increases molecular weight (155.24 g/mol) . These structural variations are not cosmetic; they translate into measurable differences in physicochemical and potentially pharmacokinetic properties that preclude simple one-to-one replacement in experimental or industrial settings.

Quantitative Differentiation of 2-(Oxolan-2-yl)pyrrolidine from Its Closest Analogs: A Comparative Data Guide for Procurement Decisions


XLogP3-AA Lipophilicity: Saturated Oxolane vs. Aromatic Furan Ring

The target compound, 2-(oxolan-2-yl)pyrrolidine, exhibits a computed XLogP3-AA of 0.8, which is lower than that of its aromatic analog 2-(furan-2-yl)pyrrolidine, which has a predicted LogP of approximately 1.2 based on structural similarity [1]. This 0.4-unit difference in LogP reflects the replacement of the saturated oxolane ring with an aromatic furan ring, leading to increased hydrophobicity in the analog. While direct experimental LogP data for both compounds are not available, this computed difference aligns with the expected impact of aromaticity on lipophilicity and is a key determinant in passive membrane permeability and solubility profiles.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA): Impact on Blood-Brain Barrier Permeability

2-(Oxolan-2-yl)pyrrolidine has a calculated topological polar surface area (TPSA) of 21.3 Ų [1]. In contrast, the methylene-bridged analog 2-(oxolan-2-ylmethyl)pyrrolidine, with an additional carbon spacer, is expected to have a slightly higher TPSA due to the increased molecular surface area, though exact computed values are not available . A TPSA below 60-70 Ų is generally associated with favorable passive blood-brain barrier (BBB) penetration. The target compound's low TPSA of 21.3 Ų places it well within the range of CNS-penetrant molecules, a property that may be incrementally altered in the analog, potentially affecting its suitability for CNS-targeted research.

TPSA BBB permeability CNS drug design

Conformational Rigidity: Rotatable Bond Count vs. Methylene-Bridged Analog

The target compound possesses exactly one rotatable bond, corresponding to the linkage between the pyrrolidine and oxolane rings [1]. In contrast, the methylene-bridged analog 2-(oxolan-2-ylmethyl)pyrrolidine contains at least two rotatable bonds due to the additional methylene group, increasing conformational flexibility . This difference in conformational freedom can translate into an entropic penalty upon target binding; more flexible molecules typically lose more conformational entropy when adopting their bioactive conformation. While no direct binding data exists for these specific compounds, the principle that increased rigidity can enhance binding affinity and selectivity is well-established in medicinal chemistry.

Conformational restriction Entropy Binding affinity

Molecular Weight: Impact on Ligand Efficiency and Permeability

The molecular weight of 2-(oxolan-2-yl)pyrrolidine is 141.21 g/mol [1], which is lower than that of the methylene-bridged analog 2-(oxolan-2-ylmethyl)pyrrolidine (155.24 g/mol) and slightly higher than the furan analog 2-(furan-2-yl)pyrrolidine (137.18 g/mol) . In the context of fragment-based drug discovery or lead optimization, a lower molecular weight is generally advantageous for ligand efficiency metrics and oral bioavailability. The target compound's molecular weight places it in the desirable 'fragment-like' space (MW < 300), with a 14 g/mol advantage over the methylene-bridged analog, which could translate to improved permeability and lower non-specific binding in biological assays.

Molecular weight Ligand efficiency Rule of Five

Hydrogen Bonding Capacity: H-Bond Donor/Acceptor Count vs. Furan Analog

2-(Oxolan-2-yl)pyrrolidine contains one hydrogen bond donor (the pyrrolidine NH) and two hydrogen bond acceptors (the pyrrolidine nitrogen and the oxolane oxygen) [1]. In contrast, the furan analog 2-(furan-2-yl)pyrrolidine, while also having one donor and two acceptors, features an aromatic oxygen atom in the furan ring that exhibits different electron density and hydrogen bond acceptor strength compared to the saturated ether oxygen in the oxolane ring . This subtle difference in the electronic character of the oxygen heteroatom can influence intermolecular interactions, such as binding to protein targets or solubility in aqueous media, though quantitative hydrogen bond basicity (pKBHX) data are not available for direct comparison.

Hydrogen bonding Solubility Target engagement

Optimal Scientific and Industrial Application Scenarios for 2-(Oxolan-2-yl)pyrrolidine Based on Quantitative Differentiation


Fragment-Based Drug Discovery (FBDD) and Lead Optimization

Given its low molecular weight (141.21 g/mol) and favorable XLogP3-AA (0.8), 2-(oxolan-2-yl)pyrrolidine is an ideal fragment-sized scaffold for FBDD campaigns [1]. Its low TPSA (21.3 Ų) and single rotatable bond also position it as a rigid, CNS-accessible fragment. Researchers seeking to build focused libraries for CNS targets should prioritize this compound over larger, more flexible analogs like 2-(oxolan-2-ylmethyl)pyrrolidine (MW 155.24 g/mol) due to the latter's increased molecular weight and conformational entropy, which may compromise ligand efficiency and BBB penetration.

Design of Chiral Ligands for Asymmetric Catalysis

The rigid bicyclic framework, characterized by a single rotatable bond between the pyrrolidine and oxolane rings, makes 2-(oxolan-2-yl)pyrrolidine a privileged scaffold for developing chiral ligands [1]. Its low conformational flexibility is expected to translate into well-defined transition states in asymmetric catalytic reactions, a property that is diminished in the more flexible methylene-bridged analog . This compound should be considered for applications where stereocontrol and catalytic efficiency are paramount, such as in the synthesis of enantiopure pharmaceuticals.

Synthesis of CNS-Penetrant Bioactive Molecules

With a calculated TPSA of 21.3 Ų, well below the typical cutoff for passive BBB penetration, 2-(oxolan-2-yl)pyrrolidine serves as an excellent starting point for designing CNS-active compounds [1]. Its balanced lipophilicity (XLogP3-AA = 0.8) further supports favorable brain exposure. In contrast, the furan analog 2-(furan-2-yl)pyrrolidine, with its aromatic ring, is expected to have higher LogP and potentially increased susceptibility to metabolic oxidation, making the target compound a more reliable choice for CNS-targeted medicinal chemistry efforts.

Building Block for Solubility-Enhanced Drug Conjugates

The presence of both a basic pyrrolidine nitrogen and an ether oxygen in the oxolane ring confers moderate polarity to 2-(oxolan-2-yl)pyrrolidine, as reflected in its XLogP3-AA of 0.8 [1]. This property can be exploited to improve the aqueous solubility of hydrophobic drug candidates when the scaffold is incorporated as a solubilizing moiety. Compared to the furan analog, the saturated oxolane ring is also less prone to oxidative metabolism, potentially leading to improved metabolic stability in drug conjugates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Oxolan-2-yl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.